methyl 4-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)benzoate
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Overview
Description
Methyl 4-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)benzoate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)benzoate typically involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form 3-methyl-1-phenyl-2-pyrazolin-5-one, which is then further reacted with methyl 4-bromobenzoate under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The phenyl and benzoate groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.
Scientific Research Applications
Methyl 4-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 4-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
- 5-Methyl-2-phenyl-1,2-dihydropyrazol-3-one
- 3-Methyl-2-pyrazolin-5-one
Uniqueness
Methyl 4-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)benzoate is unique due to its specific structural features, such as the combination of a pyrazole ring with a benzoate ester and a phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H14N2O3 |
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Molecular Weight |
294.30 g/mol |
IUPAC Name |
methyl 4-(3-oxo-5-phenyl-1H-pyrazol-2-yl)benzoate |
InChI |
InChI=1S/C17H14N2O3/c1-22-17(21)13-7-9-14(10-8-13)19-16(20)11-15(18-19)12-5-3-2-4-6-12/h2-11,18H,1H3 |
InChI Key |
XJQPIPVJAZPNAW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)C=C(N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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